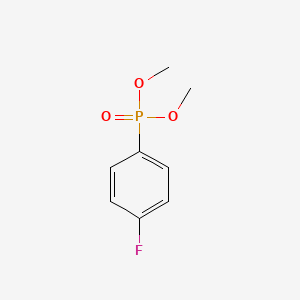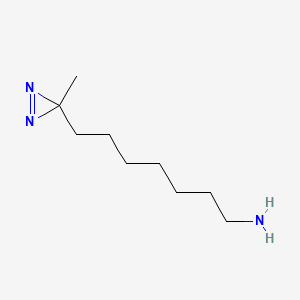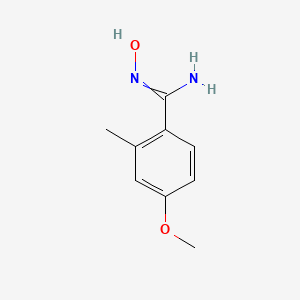
Dimethyl (4-fluorophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-fluorobenzaldehyde under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl phosphonates is a favored method due to its convenience, high yields, and mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (4-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-fluorophenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of dimethyl (4-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl methylphosphonate
- Diethyl (4-fluorophenyl)phosphonate
- Dimethyl (4-chlorophenyl)phosphonate
Comparison: Dimethyl (4-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and biological activity .
Eigenschaften
Molekularformel |
C8H10FO3P |
|---|---|
Molekulargewicht |
204.13 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-4-fluorobenzene |
InChI |
InChI=1S/C8H10FO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
VGJOAISDEPXNNN-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=CC=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)






